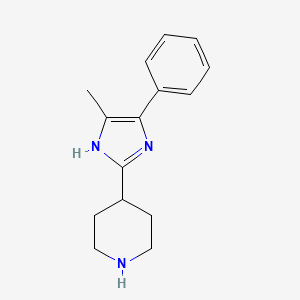![molecular formula C5H12N2O4S B13153680 L-Alanine, 3-[(2-aminoethyl)sulfonyl]- CAS No. 53526-72-0](/img/structure/B13153680.png)
L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is a compound with the molecular formula C5H12N2O4S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically involves the protection of the amino group of L-alanine, followed by the introduction of the sulfonyl group. One common method is to start with N-Boc protected L-alanine, which is then converted to an acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with an appropriate amine, such as 2-aminoethanesulfonyl chloride, in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine analogs: Compounds that target lysine riboswitches and regulate lysine biosynthesis.
Sulfonyl fluorides: Known for their reactivity and use as probes in chemical biology
Uniqueness
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is unique due to its specific combination of an amino acid backbone with a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
53526-72-0 |
|---|---|
Formule moléculaire |
C5H12N2O4S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
SMILES isomérique |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
SMILES canonique |
C(CS(=O)(=O)CC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
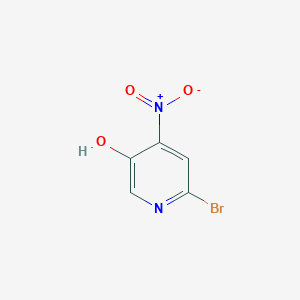
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

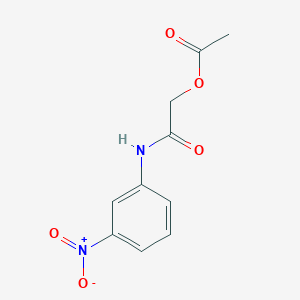
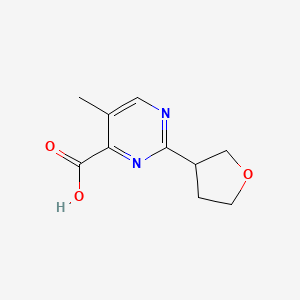
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
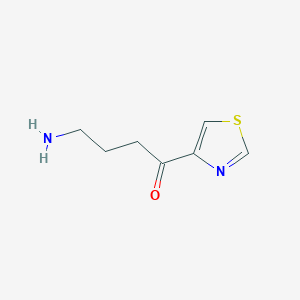
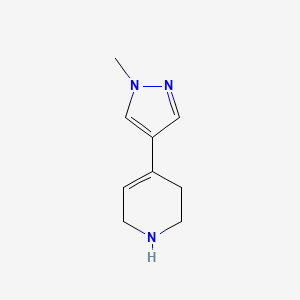
amine](/img/structure/B13153655.png)

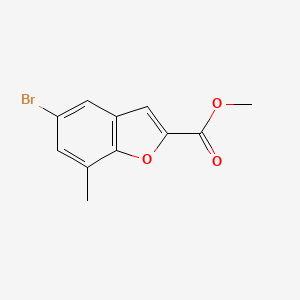
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
